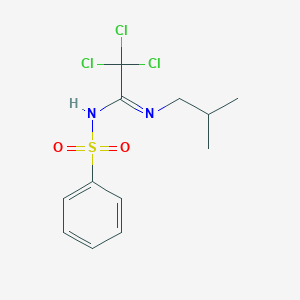
2-(4-Ethoxyanilino)-2-oxoethyl 3,4,5-triethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Ethoxyanilino)-2-oxoethyl 3,4,5-triethoxybenzoate, also known as EOTB, is a chemical compound that belongs to the family of benzoates. It is widely used in scientific research for its potential therapeutic properties. EOTB is synthesized through a multi-step process that involves the reaction of various reagents.
Mécanisme D'action
The mechanism of action of 2-(4-Ethoxyanilino)-2-oxoethyl 3,4,5-triethoxybenzoate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in inflammation and cancer cell growth. 2-(4-Ethoxyanilino)-2-oxoethyl 3,4,5-triethoxybenzoate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(4-Ethoxyanilino)-2-oxoethyl 3,4,5-triethoxybenzoate has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. 2-(4-Ethoxyanilino)-2-oxoethyl 3,4,5-triethoxybenzoate has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, 2-(4-Ethoxyanilino)-2-oxoethyl 3,4,5-triethoxybenzoate has been shown to have anti-microbial properties.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-Ethoxyanilino)-2-oxoethyl 3,4,5-triethoxybenzoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. 2-(4-Ethoxyanilino)-2-oxoethyl 3,4,5-triethoxybenzoate is also relatively non-toxic, making it safe for use in lab experiments. However, one limitation of 2-(4-Ethoxyanilino)-2-oxoethyl 3,4,5-triethoxybenzoate is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Orientations Futures
There are several future directions for the study of 2-(4-Ethoxyanilino)-2-oxoethyl 3,4,5-triethoxybenzoate. One potential direction is to further investigate its anti-inflammatory properties and potential use as an anti-inflammatory drug. Another potential direction is to investigate its potential as a drug delivery system for the treatment of brain diseases. In addition, further research is needed to fully understand the mechanism of action of 2-(4-Ethoxyanilino)-2-oxoethyl 3,4,5-triethoxybenzoate and to optimize its use in lab experiments.
Méthodes De Synthèse
The synthesis of 2-(4-Ethoxyanilino)-2-oxoethyl 3,4,5-triethoxybenzoate involves a multi-step process that starts with the reaction of 3,4,5-triethoxybenzoic acid with thionyl chloride to form 3,4,5-triethoxybenzoyl chloride. The resulting compound is then reacted with 4-ethoxyaniline to form 2-(4-ethoxyanilino)-3,4,5-triethoxybenzoic acid. The final step involves the reaction of the acid with N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form 2-(4-Ethoxyanilino)-2-oxoethyl 3,4,5-triethoxybenzoate.
Applications De Recherche Scientifique
2-(4-Ethoxyanilino)-2-oxoethyl 3,4,5-triethoxybenzoate has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. 2-(4-Ethoxyanilino)-2-oxoethyl 3,4,5-triethoxybenzoate has also been studied for its potential use as an anti-microbial agent. In addition, 2-(4-Ethoxyanilino)-2-oxoethyl 3,4,5-triethoxybenzoate has been shown to have potential as a drug delivery system due to its ability to cross the blood-brain barrier.
Propriétés
Formule moléculaire |
C23H29NO7 |
|---|---|
Poids moléculaire |
431.5 g/mol |
Nom IUPAC |
[2-(4-ethoxyanilino)-2-oxoethyl] 3,4,5-triethoxybenzoate |
InChI |
InChI=1S/C23H29NO7/c1-5-27-18-11-9-17(10-12-18)24-21(25)15-31-23(26)16-13-19(28-6-2)22(30-8-4)20(14-16)29-7-3/h9-14H,5-8,15H2,1-4H3,(H,24,25) |
Clé InChI |
BJWGLLDNAJAROV-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC(=O)C2=CC(=C(C(=C2)OCC)OCC)OCC |
SMILES canonique |
CCOC1=CC=C(C=C1)NC(=O)COC(=O)C2=CC(=C(C(=C2)OCC)OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3-allyl-2-{[(4-methylphenyl)sulfonyl]imino}-4-oxo-1,3-thiazolidin-5-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B284382.png)
![N-[2,2,2-trichloro-1-(4-morpholinyl)ethylidene]benzenesulfonamide](/img/structure/B284386.png)

![2-(2-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-pyridin-3-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284391.png)
![N-(4-chlorophenyl)-7-(3-fluorophenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284393.png)
![7-(3-bromophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284394.png)
![7-(4-chlorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284396.png)
![N-(2-methoxyphenyl)-5-methyl-7-pyridin-4-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284399.png)
![2-(3-hydroxypropyl)-5-methyl-N-(2-methylphenyl)-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284401.png)
![2-(3-hydroxypropyl)-5-methyl-N-(2-methylphenyl)-7-pyridin-4-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284402.png)
![7-[2-(benzyloxy)phenyl]-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284403.png)
![7-[4-(benzyloxy)-3-methoxyphenyl]-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284405.png)
![7-(4-isopropylphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284406.png)
![5-methyl-N-(2-methylphenyl)-7-(3,4,5-trimethoxyphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284407.png)